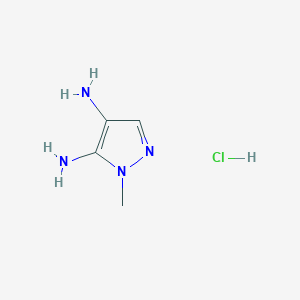

1-methyl-1H-pyrazole-4,5-diamine hydrochloride

Description

1-Methyl-1H-pyrazole-4,5-diamine hydrochloride is a pyrazole-derived compound characterized by a five-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The molecule is substituted with a methyl group at the 1-position and amine groups at the 4- and 5-positions, forming a diamine structure. The hydrochloride salt enhances its stability and solubility for synthetic and industrial applications. This compound is commercially available in multiple salt forms, including dihydrochloride (CAS 21616-59-1) and bis(sulfate) (Ref: 10-F986982), with applications in pharmaceutical intermediates and materials science .

Properties

IUPAC Name |

2-methylpyrazole-3,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-8-4(6)3(5)2-7-8;/h2H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGRVFJKMDYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706445-37-5 | |

| Record name | 1-methyl-1H-pyrazole-4,5-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include 1-methyl-1h-pyrazole-4,5-diamine hydrochloride, are known for their diverse pharmacological effects. They have shown potent antileishmanial and antimalarial activities.

Mode of Action

It is known that pyrazole-bearing compounds interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities. For instance, a molecular simulation study showed that a similar compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways related to the life cycles of leishmania and plasmodium.

Result of Action

The result of the action of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride is its potent antileishmanial and antimalarial activities. For instance, a similar compound displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, other similar compounds elicited better inhibition effects against Plasmodium berghei.

Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazole-4,5-diamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with alcohol dehydrogenase, inhibiting its activity and thereby affecting the metabolism of alcohols. Additionally, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride can bind to certain receptors, modulating their signaling pathways and altering cellular responses.

Cellular Effects

The effects of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride on cells are diverse and depend on the cell type and context. In some cell types, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby modulating the cell’s ability to cope with reactive oxygen species. Furthermore, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride can impact cellular processes such as apoptosis and proliferation, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as alcohol dehydrogenase, by binding to their active sites and preventing substrate conversion. This inhibition can lead to the accumulation of substrates and the alteration of metabolic pathways. Additionally, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride can modulate gene expression by interacting with transcription factors and influencing their activity. These molecular interactions underscore the compound’s potential in regulating biochemical processes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. In vitro and in vivo studies have also indicated that the long-term effects of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride on cellular function are generally reversible, with cells recovering their normal function upon removal of the compound.

Dosage Effects in Animal Models

The effects of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride in animal models vary with dosage. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function. At higher doses, it can induce toxic effects, including liver damage and impaired kidney function. These findings highlight the importance of careful dosage optimization in therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

1-methyl-1H-pyrazole-4,5-diamine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. Additionally, the distribution of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride can be influenced by factors such as tissue perfusion and binding affinity to cellular components. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-methyl-1H-pyrazole-4,5-diamine hydrochloride is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. For example, 1-methyl-1H-pyrazole-4,5-diamine hydrochloride has been observed to localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and therapy.

Biological Activity

2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and fluorine atoms, may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of 2,5-dibromo-3-fluoropyridine-4-carbaldehyde, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of 2,5-dibromo-3-fluoropyridine-4-carbaldehyde typically involves several steps, including halogenation and formylation reactions. The general synthetic route can be outlined as follows:

- Starting Material : The synthesis begins with 3-fluoropyridine.

- Halogenation : Bromination at the 2 and 5 positions is performed using bromine or a brominating agent.

- Formylation : The introduction of the aldehyde group at position 4 is achieved through a Vilsmeier-Haack reaction or similar method.

Biological Activity

Research indicates that 2,5-dibromo-3-fluoropyridine-4-carbaldehyde exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Several studies have evaluated the compound's potential as an anticancer agent. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that 2,5-dibromo-3-fluoropyridine-4-carbaldehyde significantly inhibits the proliferation of cancer cell lines, including L1210 mouse leukemia cells. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling proteins involved in cell survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Studies have shown that 2,5-dibromo-3-fluoropyridine-4-carbaldehyde displays significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

- Study on Anticancer Properties :

-

Antimicrobial Efficacy :

- Another investigation assessed the antimicrobial activity of this compound in a clinical setting. It was found to be effective against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-1H-pyrazole-4,5-diamine hydrochloride with analogous pyrazole derivatives, focusing on structural features, substituent effects, and physicochemical properties.

Structural and Functional Group Variations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.